2-(Oxiran-2-yl)ethanesulfonamide
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Overview
Description
“2-(Oxiran-2-yl)ethanesulfonamide” is a chemical compound with the CAS Number: 2253632-95-8 . It has a molecular weight of 151.19 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H9NO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2,(H2,5,6,7)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is an oil with a molecular weight of 151.19 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Rearrangements :
- Shen et al. (2017) developed a method for synthesizing 2-(phenoxymethyl)oxirane derivatives from oxiran-2-ylmethyl benzenesulfonates, highlighting an unexpected rearrangement process with high efficiency and functional group tolerance (Shen et al., 2017).
- Kita et al. (2003) explored the Lewis acid treatment of 2,3-epoxysulfonates, leading to high-yield rearrangement products and its application in the synthesis of natural products (Kita et al., 2003).
Catalytic Applications :
- Harrison et al. (2007) demonstrated the use of platinum(II) chloride in catalyzing cyclizations involving cyclic enesulfonamides, yielding complex heterocyclic ring systems (Harrison et al., 2007).
Spectroscopy and Analysis :
- Richardson et al. (1985) discussed the use of FT-IR spectra in studying vacuum-deposited clathrate hydrates of oxirane, which includes 2-(Oxiran-2-yl)ethanesulfonamide derivatives (Richardson et al., 1985).
Photocatalysis :
- Ishikawa et al. (2002) examined Ti-based oxysulfides, including those related to this compound, as stable photocatalysts for water oxidation and reduction under visible light (Ishikawa et al., 2002).
Corrosion Inhibition :
- Dagdag et al. (2019) investigated the effectiveness of aromatic epoxy monomers, related to this compound, as corrosion inhibitors for carbon steel in acidic solutions (Dagdag et al., 2019).
Safety and Hazards
The safety information for “2-(Oxiran-2-yl)ethanesulfonamide” includes several hazard statements: H302, H312, H315, H319, H332, H335, H341 . Precautionary statements include: P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
2-(oxiran-2-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNHLIPWDRQNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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